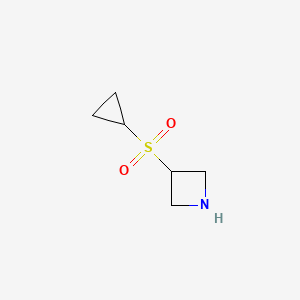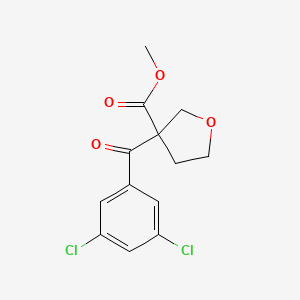![molecular formula C14H17N3O4 B13474224 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a dimethylaminophenyl group. It has been studied for its potential in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-{[4-(dimethylamino)phenyl]methyl}carbamate under specific conditions. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. It has been found to suppress cell growth and increase cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production . Additionally, it suppresses the galactosylation of monoclonal antibodies, which is a critical quality attribute of therapeutic antibodies .
Comparaison Avec Des Composés Similaires
2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate can be compared with other similar compounds, such as:
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a reagent in organic synthesis and amino acid protection.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A candidate for broad-spectrum antiepileptic drugs.
Ethosuximide: A pyrrolidine-2,5-dione derivative used as an anticonvulsant.
Levetiracetam: A pyrrolidin-2-one derivative used as an anticonvulsant.
Lacosamide: A functionalized amino acid used as an anticonvulsant.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in enhancing monoclonal antibody production and its potential in drug development.
Propriétés
Formule moléculaire |
C14H17N3O4 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-[[4-(dimethylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H17N3O4/c1-16(2)11-5-3-10(4-6-11)9-15-14(20)21-17-12(18)7-8-13(17)19/h3-6H,7-9H2,1-2H3,(H,15,20) |
Clé InChI |
YBMQAQGZHZAEKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CNC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


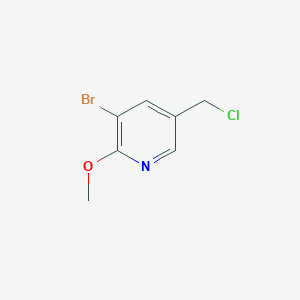
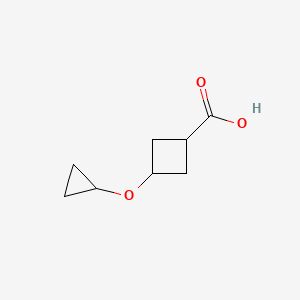
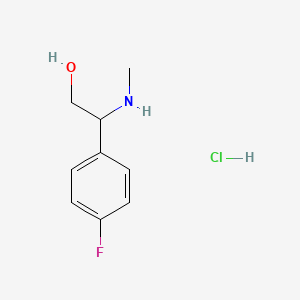
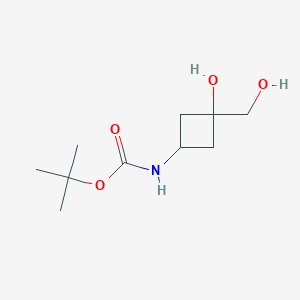
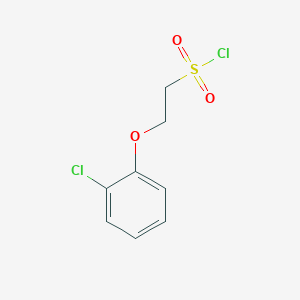
![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
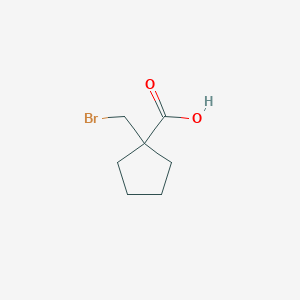
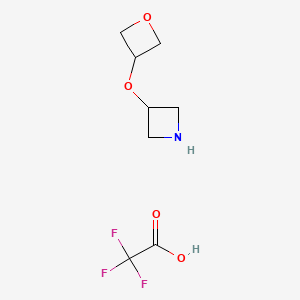
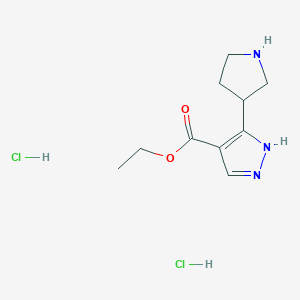
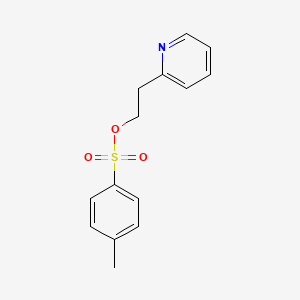
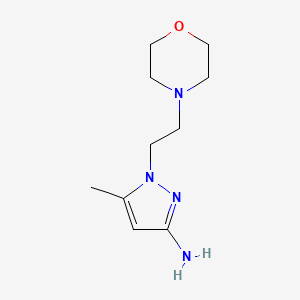
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
